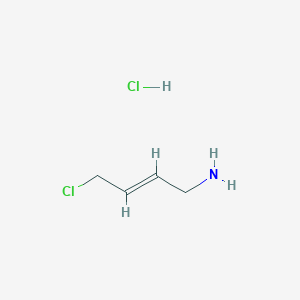

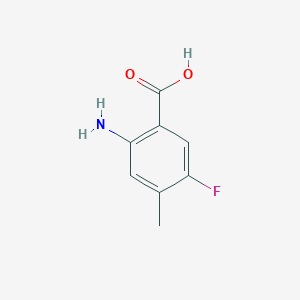

2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with chlorophenyl groups and their synthesis, molecular structure, and chemical properties. These compounds are synthesized through reactions involving chlorophenyl derivatives and exhibit a range of biological activities, including antibacterial and cytotoxic effects .

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenacyl bromide with different acids or salts in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . Another method includes the reaction of ethanolamine with thionyl chloride in chloroform as a solvent . These methods yield compounds with high purity and are adaptable for synthesizing a variety of chlorophenyl derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using techniques such as IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers are computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are in agreement with the experimental data . The geometrical parameters obtained from these studies help in understanding the stability and electronic properties of the molecules.

Chemical Reactions Analysis

The synthesized chlorophenyl compounds can undergo further chemical reactions, such as coupling with diazonium salts or reaction with hydroxylamine hydrochloride to form novel heterocyclic compounds . These reactions expand the chemical diversity and potential applications of the chlorophenyl derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the chlorophenyl compounds are characterized using various analytical techniques. The first hyperpolarizability and infrared intensities are reported, indicating the nonlinear optical properties of these compounds . The stability of the molecules is analyzed using Natural Bond Orbital (NBO) analysis, which shows hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis determine the charge transfer within the molecules, and Molecular Electrostatic Potential (MEP) is performed to understand the electronic properties . Additionally, the antibacterial and cytotoxic activities of these compounds are evaluated, showing potential for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- The compound has been involved in chemical synthesis processes, such as the conversion of chloroethylamine hydrochlorides with diphenyl ditelluride and sodium borohydride to produce primary amines containing the tellurium atom. These compounds, especially those bearing both a nitroxyl moiety and a tellurium atom, have shown significant fungicidal activity against specific pathogens, highlighting its potential in agricultural chemical applications (Zakrzewski et al., 2016).

Molecular Structure Analysis

- The solubility of related compounds like 4-(3,4-dichlorophenyl)-1-tetralone in various organic solvents has been studied, which provides valuable insights into the physicochemical properties of these molecules. Such studies are crucial for the development of pharmaceutical formulations and for understanding the compound's behavior in different solvent environments (Li, Li, & Wang, 2007).

Pharmacological Tool Development

- The discovery of nonpeptidic agonists for the GPR14/urotensin-II receptor, such as compounds structurally related to "2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride," showcases its utility in medicinal chemistry. These compounds serve as important pharmacological tools for exploring receptor functions and may lead to the development of new therapeutic agents (Croston et al., 2002).

Antimicrobial Agent Synthesis

- The synthesis and biological evaluation of oxime-ether derivatives of steroids, incorporating chloroethylamine hydrochloride, demonstrate the compound's versatility in generating potent antibacterial agents. Such studies contribute to the ongoing search for new antimicrobial compounds in response to increasing antibiotic resistance (Khan, Asiri, & Saleem, 2012).

Heterocyclic Compound Synthesis

- The compound has been utilized in the synthesis of heterocyclic compounds with expected biological activity, such as the reaction with antipyrin to produce pyridazinone derivatives. These synthesized compounds have shown antimicrobial and antifungal activities, indicating their potential in pharmaceutical research and development (Sayed et al., 2003).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 3,4-Dichlorophenylhydrazine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

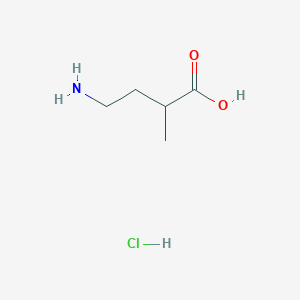

2-amino-1-(3,4-dichlorophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRFAFYEURFRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547684 |

Source

|

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride | |

CAS RN |

41995-19-1 |

Source

|

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)